Phosphorothioic acid, O,O-diethyl O-(6-fluoro-2-pyridyl) ester
Description
Phosphorothioic acid, O,O-diethyl O-(6-fluoro-2-pyridyl) ester is an organophosphorus compound known for its diverse applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by the presence of a phosphorothioate group, which imparts unique chemical properties and reactivity.
Properties
CAS No. |
39624-86-7 |
|---|---|
Molecular Formula |
C9H13FNO3PS |
Molecular Weight |
265.24 g/mol |
IUPAC Name |
diethoxy-(6-fluoropyridin-3-yl)oxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H13FNO3PS/c1-3-12-15(16,13-4-2)14-8-5-6-9(10)11-7-8/h5-7H,3-4H2,1-2H3 |
InChI Key |
DTWQOKPPRNFERL-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(OCC)OC1=CN=C(C=C1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorothioic acid, O,O-diethyl O-(6-fluoro-2-pyridyl) ester typically involves the reaction of diethyl phosphorochloridothioate with 6-fluoro-2-pyridinol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or toluene
Reaction Time: 4-6 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification: Using techniques such as distillation or recrystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
Phosphorothioic acid, O,O-diethyl O-(6-fluoro-2-pyridyl) ester undergoes various chemical reactions, including:
Oxidation: Conversion to phosphorothioate oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction to phosphorothioate sulfides using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, room temperature.
Reduction: Lithium aluminum hydride, tetrahydrofuran, reflux.
Substitution: Sodium alkoxides, ethanol, room temperature.
Major Products Formed
Oxidation: Phosphorothioate oxides.
Reduction: Phosphorothioate sulfides.
Substitution: Various substituted phosphorothioates depending on the nucleophile used.
Scientific Research Applications
Phosphorothioic acid, O,O-diethyl O-(6-fluoro-2-pyridyl) ester has several scientific research applications:
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the formulation of pesticides and insecticides due to its effectiveness against a wide range of pests.
Mechanism of Action
The mechanism of action of Phosphorothioic acid, O,O-diethyl O-(6-fluoro-2-pyridyl) ester involves the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to prolonged nerve signal transmission. This mechanism is particularly useful in the development of insecticides and potential therapeutic agents for neurological disorders.
Comparison with Similar Compounds
Similar Compounds
- Phosphorothioic acid, O,O-diethyl O-[2-(ethylthio)ethyl] ester
- Phosphorodithioic acid, O,O-diethyl ester
- Phosphorothioic acid, O-(1,6-dihydro-6-oxo-1-phenyl-3-pyridazinyl) O,O-diethyl ester
- Phosphorothioic acid, O-(6-ethoxy-2-ethyl-4-pyrimidinyl) O,O-dimethyl ester
Uniqueness
Phosphorothioic acid, O,O-diethyl O-(6-fluoro-2-pyridyl) ester is unique due to the presence of the 6-fluoro-2-pyridyl group, which imparts distinct chemical properties and reactivity. This fluorinated pyridyl group enhances the compound’s stability and bioactivity, making it more effective in its applications compared to similar compounds.
Biological Activity
Phosphorothioic acid, O,O-diethyl O-(6-fluoro-2-pyridyl) ester, commonly known as a phosphorothioate, is a compound of interest due to its biological activity, particularly in the context of its use as an agricultural chemical and potential implications for human health. This article explores the biological activity of this compound through various studies, case analyses, and relevant data.
- Molecular Formula : C₉H₁₃FNO₃PS
- Molecular Weight : 265.26 g/mol
- CAS Number : 39624-86-7
Phosphorothioates like O,O-diethyl O-(6-fluoro-2-pyridyl) ester typically function by inhibiting acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. The inhibition leads to an accumulation of acetylcholine at synaptic clefts, resulting in overstimulation of cholinergic receptors.
Toxicological Effects
- Acute Toxicity : The compound has been classified under hazardous substances due to its acute toxicity profile. It can cause symptoms such as respiratory distress, convulsions, and potentially death upon high exposure levels .
- Chronic Effects : Long-term exposure may lead to neurological disorders due to persistent inhibition of AChE, affecting cognitive functions and motor skills.
Case Studies
- Agricultural Impact : A study on the use of phosphorothioates in agriculture revealed that they are effective against various pests but pose risks to non-target organisms, including beneficial insects and wildlife .
- Human Health Studies : Research indicates that exposure to phosphorothioates may correlate with increased incidences of neurological impairments in agricultural workers .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₃FNO₃PS |
| Molecular Weight | 265.26 g/mol |
| CAS Number | 39624-86-7 |
| Toxicity Classification | Acute Toxicity |
| Biological Activity | Observations |
|---|---|
| AChE Inhibition | Significant inhibition observed |
| Acute Symptoms | Respiratory distress, convulsions |
| Chronic Effects | Neurological impairments |
Research Findings
Recent studies have focused on the environmental persistence of phosphorothioates and their degradation products. These compounds can remain active in soil and water systems, posing risks to ecosystems and human health through bioaccumulation .
Mechanistic Insights
Research has shown that the presence of the fluorine atom in the structure enhances the lipophilicity of the compound, potentially increasing its bioavailability and toxicity in biological systems. This characteristic has been linked to its effectiveness as a pesticide but raises concerns regarding its environmental impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
